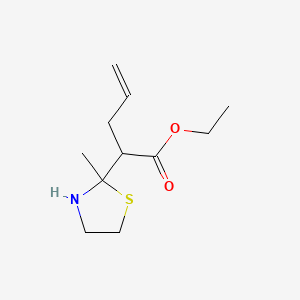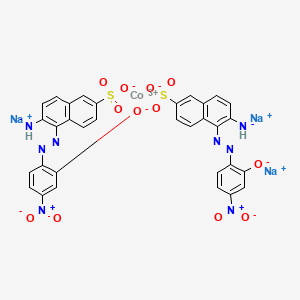
Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium: is a complex coordination compound. It is characterized by its intricate structure, which includes cobalt as the central metal ion coordinated with multiple ligands. This compound is notable for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium typically involves the following steps:
Ligand Preparation: The ligands, 6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-), are synthesized through a series of reactions starting from naphthalene derivatives. The process involves nitration, reduction, and diazotization followed by azo coupling.
Complex Formation: The prepared ligands are then reacted with a cobalt salt, such as cobalt chloride or cobalt nitrate, in an aqueous medium. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired complex.
Purification: The resulting complex is purified through recrystallization or chromatography to obtain the pure trisodium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Ligand Synthesis: Large quantities of the ligands are synthesized using optimized reaction conditions to maximize yield and purity.
Complexation: The ligands are then introduced into a reactor containing the cobalt salt solution. The reaction parameters, such as temperature, pH, and stirring rate, are carefully controlled to ensure consistent product quality.
Isolation and Purification: The complex is isolated through filtration or centrifugation and then purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cobalt center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as ammonia, ethylenediamine.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Analytical Chemistry: It serves as a reagent in colorimetric assays for the detection of specific ions and molecules.
Biology and Medicine
Biological Staining: The compound is used as a staining agent in microscopy to highlight specific cellular components.
Medical Imaging:
Industry
Dye Manufacturing: The compound is used in the production of dyes and pigments for textiles and inks.
Electronics: It is utilized in the fabrication of electronic components due to its conductive properties.
Mecanismo De Acción
The compound exerts its effects through coordination chemistry, where the cobalt center interacts with various molecular targets. The ligands play a crucial role in stabilizing the complex and modulating its reactivity. The pathways involved include:
Electron Transfer: The cobalt center can participate in electron transfer reactions, facilitating redox processes.
Ligand Exchange: The ligands can be exchanged with other molecules, leading to changes in the compound’s chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
- Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, disodium
- Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, tetrasodium
Uniqueness
The trisodium variant of the compound is unique due to its specific sodium ion coordination, which affects its solubility, stability, and reactivity. This makes it particularly suitable for certain industrial and research applications where these properties are critical.
Propiedades
Número CAS |
77630-54-7 |
|---|---|
Fórmula molecular |
C32H18CoN8O12S2.3Na C32H18CoN8Na3O12S2 |
Peso molecular |
898.6 g/mol |
Nombre IUPAC |
trisodium;6-azanidyl-5-[(4-nitro-2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;cobalt(3+) |
InChI |
InChI=1S/2C16H11N4O6S.Co.3Na/c2*17-13-5-1-9-7-11(27(24,25)26)3-4-12(9)16(13)19-18-14-6-2-10(20(22)23)8-15(14)21;;;;/h2*1-8H,(H3-,17,18,19,21,24,25,26);;;;/q2*-1;+3;3*+1/p-4 |
Clave InChI |
LOAAKAXNOPNKBY-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[NH-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[NH-].[Na+].[Na+].[Na+].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide](/img/structure/B14437949.png)
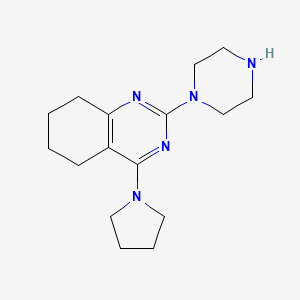
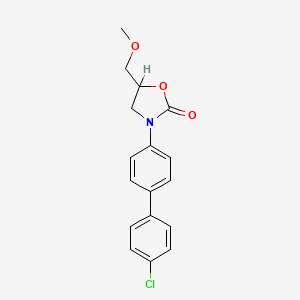

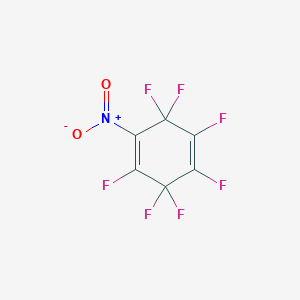
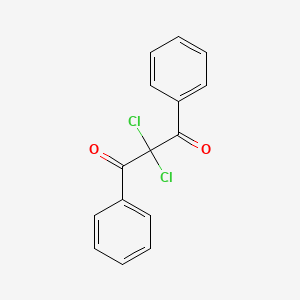
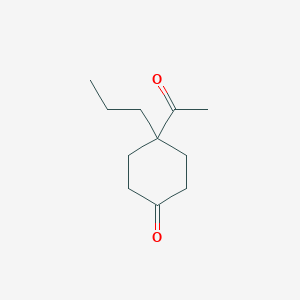
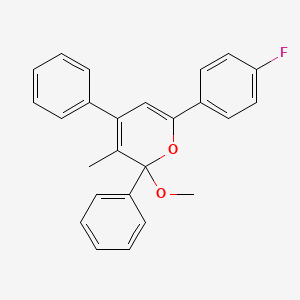
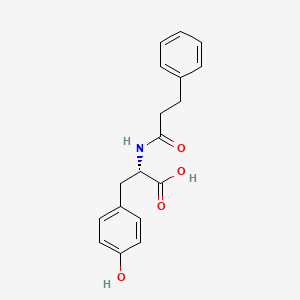
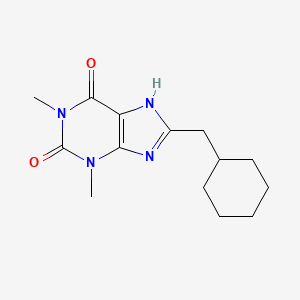
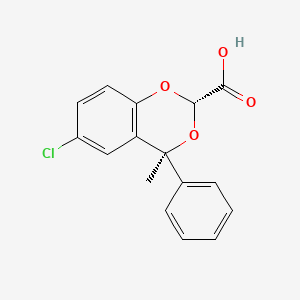
![4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14438008.png)
